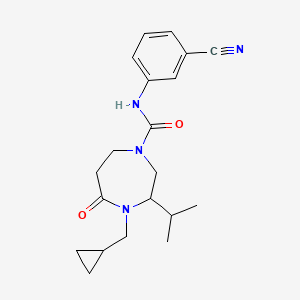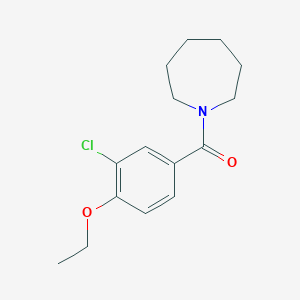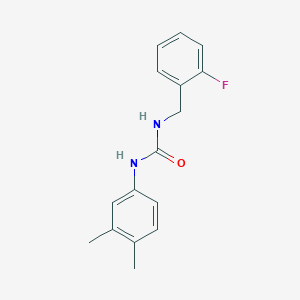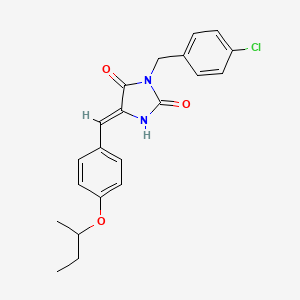
N-(4-chloro-2,5-dimethoxyphenyl)-1-butanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-1-butanesulfonamide, commonly known as CB-13, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the early 2000s and has since gained attention from the scientific community due to its potential use in various research applications. CB-13 is a potent agonist of the cannabinoid receptor type 2 (CB2) and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
CB-13 is a potent agonist of the N-(4-chloro-2,5-dimethoxyphenyl)-1-butanesulfonamide receptor, which is primarily expressed in immune cells and has been shown to play a role in the regulation of inflammation and immune function. CB-13 binds to the this compound receptor and activates downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
CB-13 has been shown to have various biochemical and physiological effects, including the modulation of immune function, the regulation of inflammation, and the modulation of pain perception. CB-13 has also been shown to have potential neuroprotective effects and may be useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CB-13 has several advantages for use in laboratory experiments, including its potency and selectivity for the N-(4-chloro-2,5-dimethoxyphenyl)-1-butanesulfonamide receptor, as well as its potential therapeutic effects in the treatment of various diseases. However, CB-13 also has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several potential future directions for the research and development of CB-13. These include the further characterization of its pharmacological properties, the development of new analogs with improved potency and selectivity, and the investigation of its potential therapeutic effects in the treatment of various diseases. Additionally, the development of new methods for the synthesis of CB-13 may also be an area of future research.
Synthesemethoden
The synthesis of CB-13 involves several steps, starting with the reaction of p-chloroaniline and 2,5-dimethoxybenzaldehyde to form 4-chloro-2,5-dimethoxyphenylamine. This intermediate is then reacted with butanesulfonyl chloride in the presence of a base to form the final product, CB-13. The synthesis of CB-13 requires specialized equipment and chemical expertise and should only be performed by trained professionals.
Wissenschaftliche Forschungsanwendungen
CB-13 has been used in various scientific research applications, including the study of the endocannabinoid system and the development of new drugs for the treatment of various diseases. CB-13 has been shown to have potential therapeutic effects in the treatment of inflammatory and neuropathic pain, as well as various neurological disorders such as multiple sclerosis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S/c1-4-5-6-19(15,16)14-10-8-11(17-2)9(13)7-12(10)18-3/h7-8,14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGOQJQRORDWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264368.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5264370.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B5264376.png)



![(3aS*,6aR*)-5-benzoyl-3-[2-(3-chlorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5264401.png)

![N-{[1-(3,5-dichloro-2-methoxybenzyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5264423.png)

![N-[1-(4-methylpyridin-2-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5264430.png)
![N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5264441.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-3-furamide](/img/structure/B5264446.png)

